molecular formula C10H15NO3 B12956752 Benzenamine, 2-(2,2-dimethoxyethoxy)- CAS No. 55879-75-9

Benzenamine, 2-(2,2-dimethoxyethoxy)-

Cat. No.: B12956752
CAS No.: 55879-75-9
M. Wt: 197.23 g/mol
InChI Key: DSCCQHDMBRCDSC-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO3. It is a derivative of aniline, where the aniline ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dimethoxyethoxy)aniline can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-(2,2-Dimethoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-dimethoxyethoxy)aniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where the aniline ring acts as a nucleophile. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic species, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-(2,2-dimethoxyethoxy) group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .

Biological Activity

Benzenamine, 2-(2,2-dimethoxyethoxy)- is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, presenting detailed findings from diverse studies, including case studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

Benzenamine, 2-(2,2-dimethoxyethoxy)- features a benzene ring substituted with an amine and a dimethoxyethoxy group. The presence of these functional groups suggests potential interactions with biological systems, particularly in terms of pharmacological activity.

Biological Activity Overview

Research indicates that compounds similar to benzenamine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections summarize key findings related to the biological activity of benzenamine, 2-(2,2-dimethoxyethoxy)-.

Antimicrobial Activity

Case Studies and Findings:

  • Antibacterial Activity : A study evaluated the antibacterial properties of various benzenamine derivatives against gram-positive bacteria and mycobacterial strains. Compounds were assessed for their efficacy compared to clinically used antibiotics such as ampicillin and isoniazid. Results indicated that certain derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
    CompoundActivity Against S. aureusActivity Against MRSA
    Compound 1SubmicromolarYes
    Compound 2ModerateNo
  • Mechanism of Action : The mechanism by which benzenamine derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Cancer Research

Cytotoxic Profiles : The cytotoxicity of benzenamine derivatives has been tested on various cancer cell lines. One study reported that certain compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

  • Findings Summary :
    • Compounds showed significant inhibition of cell proliferation in cancer cell lines.
    • Low cytotoxicity was observed in primary mammalian cell lines.

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of benzenamine derivatives indicates that they are well-absorbed through various routes (oral, dermal, inhalation). In vitro studies have shown that metabolic pathways involve demethylation to form active metabolites such as aniline .

  • Key Metabolic Pathways :
    • Demethylation : Converts benzenamine to aniline.
    • Oxidation : Aniline is further oxidized to form 4-aminophenol.

Toxicological Studies

Toxicological assessments have highlighted potential adverse effects associated with high doses of benzenamine derivatives. Long-term exposure studies in animal models revealed increased levels of methaemoglobin and alterations in liver function .

  • Adverse Effects Observed :
    • Increased methaemoglobin levels (up to 12%).
    • Decreased total hemoglobin levels.
    • Histopathological changes in liver and spleen.

Properties

CAS No.

55879-75-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)aniline

InChI

InChI=1S/C10H15NO3/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7,11H2,1-2H3

InChI Key

DSCCQHDMBRCDSC-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=CC=C1N)OC

Origin of Product

United States

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